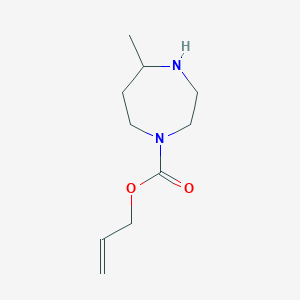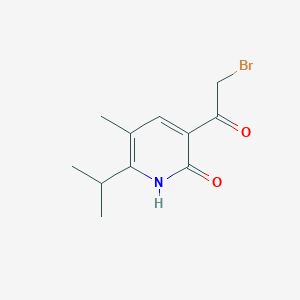
3-(4-Chlorophenyl)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)propane-1,2-diol, also known as chlorphenesin, is an organic compound belonging to the class of phenol ethers. It is characterized by the presence of a 4-chlorophenyl group attached to a propane-1,2-diol backbone. This compound is known for its antifungal, antibacterial, and muscle relaxant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)propane-1,2-diol typically involves the reaction of 4-chlorophenol with epichlorohydrin, followed by hydrolysis. The reaction conditions include:
Reaction of 4-chlorophenol with epichlorohydrin: This step is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the ether linkage.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of ether formation and hydrolysis, with optimization for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)propane-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)propane-1,2-diol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its antifungal and antibacterial properties.
Medicine: Utilized as a muscle relaxant and investigated for its potential in treating conditions like trigeminal neuralgia.
Industry: Employed as an antimycotic agent in various formulations .
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)propane-1,2-diol involves its interaction with the central nervous system. It acts as a muscle relaxant by blocking nerve impulses or pain sensations sent to the brain. The exact molecular targets and pathways are not well-defined, but it is known to exert its effects primarily through the central nervous system rather than directly on skeletal muscles .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenoxy)propane-1,2-diol: Another name for chlorphenesin.
Chlorphenesin carbamate: A derivative used as a muscle relaxant.
4-Chlorophenol: A precursor in the synthesis of 3-(4-Chlorophenyl)propane-1,2-diol
Uniqueness
This compound is unique due to its dual role as an antifungal and antibacterial agent, as well as its muscle relaxant properties. Its ability to inhibit IgE-mediated histamine release further distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C9H11ClO2 |
|---|---|
Peso molecular |
186.63 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)propane-1,2-diol |
InChI |
InChI=1S/C9H11ClO2/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9,11-12H,5-6H2 |
Clave InChI |
HRKYJXZQZROJJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(CO)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B13875023.png)


![4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B13875044.png)

![N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide](/img/structure/B13875056.png)


![2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13875079.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)




